molecular formula C11H6BrN3O B8280891 1-(3-bromo-2-formylphenyl)-1H-pyrazole-4-carbonitrile

1-(3-bromo-2-formylphenyl)-1H-pyrazole-4-carbonitrile

Cat. No.: B8280891
M. Wt: 276.09 g/mol
InChI Key: ZXZVMAAXAPAWJF-UHFFFAOYSA-N
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Description

1-(3-bromo-2-formylphenyl)-1H-pyrazole-4-carbonitrile is a useful research compound. Its molecular formula is C11H6BrN3O and its molecular weight is 276.09 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C11H6BrN3O

Molecular Weight

276.09 g/mol

IUPAC Name

1-(3-bromo-2-formylphenyl)pyrazole-4-carbonitrile

InChI

InChI=1S/C11H6BrN3O/c12-10-2-1-3-11(9(10)7-16)15-6-8(4-13)5-14-15/h1-3,5-7H

InChI Key

ZXZVMAAXAPAWJF-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)Br)C=O)N2C=C(C=N2)C#N

Origin of Product

United States

Synthesis routes and methods

Procedure details

1H-pyrazole-4-carbonitrile (935 mg, 10.0 mmol, Eq: 1.00) was dissolved in 15 mL of dry DMSO and potassium tert-butoxide (1.19 g, 10.0 mmol, Eq: 1.00) was added. The mixture was stirred at room temperature for 20 minutes and 2-bromo-6-fluorobenzaldehyde (4.08 g, 20.1 mmol, Eq: 2) was added. The mixture was stirred at room temperature overnight and then extracted with ethyl acetate and water. The organic layer was dried and concentrated. The crude material was purified by flash chromatography (silica gel, 40 g, 20% to 40% EtOAc in hexanes) to give 1-(3-bromo-2-formylphenyl)-1H-pyrazole-4-carbonitrile (1.53 g, 55%).
Quantity
935 mg
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
1.19 g
Type
reactant
Reaction Step Two
Quantity
4.08 g
Type
reactant
Reaction Step Three

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